molecular formula C19H22N4OS B2395450 3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one CAS No. 2380141-12-6

3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one

Katalognummer B2395450
CAS-Nummer: 2380141-12-6
Molekulargewicht: 354.47
InChI-Schlüssel: FPRCYGGJGJFOTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one, also known as TAK-659, is a novel small molecule inhibitor that has shown promising results in preclinical studies. It belongs to the class of kinase inhibitors and has been developed for the treatment of various types of cancer and autoimmune diseases.

Wirkmechanismus

3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one is a selective inhibitor of the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a critical role in the survival and proliferation of B-cells. ITK is a kinase that is predominantly expressed in T-cells and plays a key role in T-cell receptor signaling. By inhibiting BTK and ITK, this compound blocks the activation of B-cells and T-cells, respectively, leading to the inhibition of cancer cell growth and inflammation in autoimmune diseases.
Biochemical and Physiological Effects
This compound has been shown to have potent inhibitory effects on BTK and ITK in preclinical studies. It has also been shown to inhibit the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell growth. In autoimmune diseases, this compound has been shown to reduce inflammation by inhibiting the production of cytokines, such as interleukin-2 and interferon-gamma.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of 3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one is its high selectivity for BTK and ITK, which reduces the risk of off-target effects. This compound has also shown good pharmacokinetic properties, such as good oral bioavailability and a long half-life. However, one of the limitations of this compound is its relatively low potency compared to other BTK inhibitors, such as ibrutinib. This compound also has limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Zukünftige Richtungen

There are several future directions for the development of 3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one. One direction is to optimize the synthesis method to improve the potency and solubility of the compound. Another direction is to conduct clinical trials to evaluate the safety and efficacy of this compound in humans. This compound could also be combined with other therapies, such as chemotherapy or immunotherapy, to improve its efficacy. Finally, the mechanism of action of this compound could be further elucidated to identify potential biomarkers for patient selection and to identify new targets for drug development.

Synthesemethoden

The synthesis of 3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one involves a multi-step process that starts with the reaction of 2-methyl-4-nitroaniline with thioacetic acid to form 2-methyl-4-(methylthio)aniline. This compound is then reacted with 1-bromo-2-chloroethane to form 1-(2-chloroethyl)-2-methyl-4-(methylthio)benzene. The next step involves the reaction of this compound with 4-piperidinemethanol to form 1-(2-chloroethyl)-2-methyl-4-[(4-piperidin-1-ylmethyl)thio]benzene. Finally, this compound is reacted with 4-chloroquinazoline to form this compound.

Wissenschaftliche Forschungsanwendungen

3-[[1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one has been extensively studied in preclinical models for the treatment of various types of cancer and autoimmune diseases. It has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in autoimmune diseases. This compound has been shown to be effective in the treatment of chronic lymphocytic leukemia, mantle cell lymphoma, diffuse large B-cell lymphoma, and multiple myeloma.

Eigenschaften

IUPAC Name

3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4OS/c1-14-21-16(12-25-14)11-22-8-6-15(7-9-22)10-23-13-20-18-5-3-2-4-17(18)19(23)24/h2-5,12-13,15H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRCYGGJGJFOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.